Cas no 98026-86-9 (5-nitrofuran-2-sulfonyl chloride)

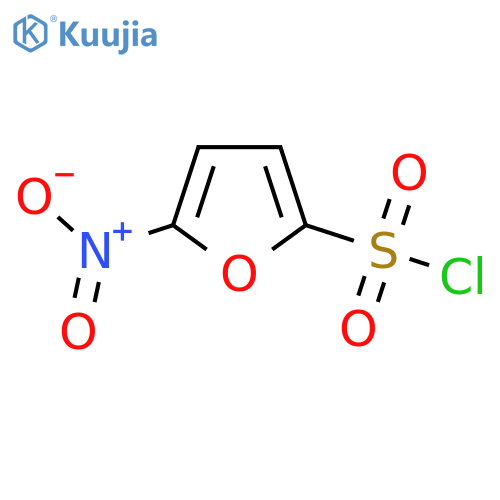

98026-86-9 structure

商品名:5-nitrofuran-2-sulfonyl chloride

CAS番号:98026-86-9

MF:C4H2ClNO5S

メガワット:211.580379009247

MDL:MFCD19200543

CID:750776

PubChem ID:55279671

5-nitrofuran-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Furansulfonyl chloride, 5-nitro-

- 5-nitrofuran-2-sulfonyl chloride

-

- MDL: MFCD19200543

- インチ: 1S/C4H2ClNO5S/c5-12(9,10)4-2-1-3(11-4)6(7)8/h1-2H

- InChIKey: PWLLCVBYQASVNR-UHFFFAOYSA-N

- ほほえんだ: ClS(C1=CC=C([N+](=O)[O-])O1)(=O)=O

計算された属性

- せいみつぶんしりょう: 210.934

- どういたいしつりょう: 210.934

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 102

5-nitrofuran-2-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1987089-0.05g |

5-nitrofuran-2-sulfonyl chloride |

98026-86-9 | 95% | 0.05g |

$315.0 | 2023-09-16 | |

| Enamine | EN300-1987089-1.0g |

5-nitrofuran-2-sulfonyl chloride |

98026-86-9 | 95% | 1g |

$1357.0 | 2023-06-01 | |

| Aaron | AR006B17-100mg |

2-Furansulfonyl chloride, 5-nitro- |

98026-86-9 | 95% | 100mg |

$672.00 | 2025-02-14 | |

| Aaron | AR006B17-250mg |

2-Furansulfonyl chloride, 5-nitro- |

98026-86-9 | 95% | 250mg |

$949.00 | 2025-02-14 | |

| 1PlusChem | 1P006ASV-50mg |

2-Furansulfonyl chloride, 5-nitro- |

98026-86-9 | 95% | 50mg |

$452.00 | 2024-04-19 | |

| 1PlusChem | 1P006ASV-250mg |

2-Furansulfonyl chloride, 5-nitro- |

98026-86-9 | 95% | 250mg |

$893.00 | 2024-04-19 | |

| Enamine | EN300-1987089-1g |

5-nitrofuran-2-sulfonyl chloride |

98026-86-9 | 95% | 1g |

$1357.0 | 2023-09-16 | |

| 1PlusChem | 1P006ASV-2.5g |

2-Furansulfonyl chloride, 5-nitro- |

98026-86-9 | 95% | 2.5g |

$3350.00 | 2024-04-19 | |

| Aaron | AR006B17-5g |

2-Furansulfonyl chloride, 5-nitro- |

98026-86-9 | 95% | 5g |

$5436.00 | 2024-07-18 | |

| Enamine | EN300-1987089-0.1g |

5-nitrofuran-2-sulfonyl chloride |

98026-86-9 | 95% | 0.1g |

$470.0 | 2023-09-16 |

5-nitrofuran-2-sulfonyl chloride 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

98026-86-9 (5-nitrofuran-2-sulfonyl chloride) 関連製品

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量